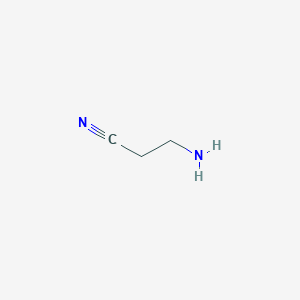

3-Aminopropanenitrile

Descripción general

Descripción

Beta-aminopropionitrilo es un compuesto orgánico con grupos funcionales de amina y nitrilo. Es un líquido incoloro que se encuentra naturalmente y es de gran interés en la comunidad biomédica. Este compuesto es conocido por su papel en la causa de osteolatisrismo y angiolatisrismo cuando se ingiere en grandes cantidades .

Métodos De Preparación

Beta-aminopropionitrilo se prepara típicamente por la reacción de amoníaco con acrilonitrilo. La reacción involucra el uso de amoníaco acuoso precalentado a un rango de temperatura entre 60 °C y 130 °C. El acrilonitrilo se introduce en el amoníaco acuoso caliente bajo la presión de vapor de los reactivos a la temperatura empleada. El amoníaco siempre está presente en exceso molar sobre la cantidad teóricamente requerida para producir la amina primaria deseada .

Análisis De Reacciones Químicas

Beta-aminopropionitrilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes productos.

Reducción: El compuesto se puede reducir para formar aminas.

Sustitución: Puede sufrir reacciones de sustitución donde el grupo nitrilo o amina es reemplazado por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios catalizadores para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Biological Research Applications

1. Lysyl Oxidase Inhibition

3-Aminopropanenitrile is primarily recognized for its role as an irreversible inhibitor of lysyl oxidase, an enzyme vital for collagen and elastin cross-linking in connective tissues. This inhibition has significant implications for understanding and treating various fibrotic diseases and conditions involving excessive collagen deposition, such as:

- Pulmonary Fibrosis : Studies have shown that BAPN can prevent excess collagen formation in bleomycin-induced pulmonary fibrosis models in hamsters, reducing fibrosis and mortality rates .

- Cardiovascular Diseases : Research indicates that administering BAPN can prevent hypertension and reduce vascular collagen accumulation in animal models, suggesting its potential for therapeutic applications in cardiovascular health .

2. Aortic Aneurysm Models

BAPN has been extensively used to create animal models for studying abdominal aortic aneurysms (AAA). In these studies, it has been demonstrated that BAPN administration affects the mechanical properties of the aorta and alters extracellular matrix composition without significantly impacting initial dilation phases . This model helps researchers explore the pathophysiology of aneurysms and evaluate potential therapies.

Industrial Applications

1. Adhesives and Sealants

The chemical properties of this compound make it suitable for use in the manufacture of adhesives and sealants. Its ability to enhance bonding strength contributes to improved performance in various applications .

Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Pulmonary Fibrosis | BAPN reduced collagen accumulation and mortality in bleomycin-treated hamsters. | Potential therapeutic use for lung diseases characterized by fibrosis. |

| Aortic Aneurysm Models | BAPN affected aortic mechanics and matrix composition without altering initial dilation phases. | Useful for understanding AAA pathophysiology and testing new treatments. |

| Hypertension Prevention | Administration of BAPN prevented hypertension and reduced vascular collagen in rats. | Indicates potential cardiovascular protective effects of BAPN. |

Mecanismo De Acción

Beta-aminopropionitrilo ejerce sus efectos principalmente inhibiendo la lisil oxidasa, una enzima responsable del entrecruzamiento del colágeno y la elastina. Esta inhibición conduce a una reducción en el entrecruzamiento enzimático, provocando cambios en la morfología del colágeno y la composición molecular. El compuesto se dirige al sitio activo de la lisil oxidasa o sus isoenzimas, interrumpiendo su función normal .

Comparación Con Compuestos Similares

Beta-aminopropionitrilo es único debido a sus grupos funcionales duales (amina y nitrilo) y su acción inhibitoria específica sobre la lisil oxidasa. Compuestos similares incluyen:

Acetonitrilo: Un compuesto de nitrilo simple utilizado como solvente.

Aminoacetonitrilo: Otro aminonitrilo con diferentes efectos biológicos.

Glicolonitrilo: Un compuesto con grupos hidroxilo y nitrilo.

Propanenitrilo: Un nitrilo más simple sin el grupo amina

Estos compuestos difieren en su estructura química y actividades biológicas, destacando las propiedades y aplicaciones únicas de beta-aminopropionitrilo.

Actividad Biológica

3-Aminopropanenitrile, also known as beta-aminopropionitrile (BAPN), is a compound of significant interest due to its biological activities, particularly in the context of collagen metabolism and tissue response. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₆N₂

- Molecular Weight : 70.093 g/mol

- IUPAC Name : this compound

- CAS Number : 2079-89-2

This compound is primarily known for its role as a lysyl oxidase inhibitor . Lysyl oxidase is an enzyme critical for the cross-linking of collagen and elastin fibers in the extracellular matrix. By inhibiting this enzyme, BAPN disrupts collagen cross-linking, which has implications for fibrosis and tissue healing processes.

Key Actions:

- Collagen Cross-Linking Inhibition : This inhibition can reduce scar formation and fibrosis in various tissues.

- Impact on Fibrosis : Studies indicate that BAPN can mitigate fibrotic responses in tissues subjected to injury or inflammation.

1. Efficacy in Esophageal Damage Prevention

A study conducted by Aciksari et al. investigated the effects of BAPN on esophageal burns induced by caustic agents. The study involved four groups of rats treated with saline, BAPN, prednisolone, or no treatment (sham). The results showed that:

- Stenosis Index (SI) : The group treated with BAPN exhibited a significantly lower stenosis index compared to both the control and prednisolone groups.

- Histopathological Damage Score (HDS) : BAPN treatment resulted in histological findings similar to those of the sham group, indicating effective prevention of tissue damage caused by caustic burns .

| Group | Treatment | Stenosis Index (SI) | Histopathological Damage Score (HDS) |

|---|---|---|---|

| Control | Saline | High | High |

| BAPN | 500 mg/kg | Lowest | Similar to sham |

| Prednisolone | 1 mg/kg | Moderate | Moderate |

| Sham | None | Lowest | Normal |

2. Collagen Metabolism Studies

In another study focusing on the effects of BAPN on collagen metabolism, it was found that:

- Reduction in Collagen Fibril Diameters : BAPN administration led to a decrease in collagen fibril diameters, suggesting its potential use in reducing excessive fibrosis.

- Application in Surgical Settings : The compound has been proposed for use in surgical procedures to minimize intra-abdominal adhesions and strictures .

Toxicological Considerations

While BAPN shows promise as a therapeutic agent, it is also associated with toxicity. It has been linked to conditions such as lathyrism, a neurological disorder caused by the consumption of certain legumes containing similar compounds. This condition results from the disruption of normal collagen formation due to lysyl oxidase inhibition .

Safety Profile:

- Toxicity : High doses can lead to adverse effects on the nervous system.

- Recommended Usage : Caution is advised when using BAPN in clinical settings due to its potential toxicological effects.

Propiedades

IUPAC Name |

3-aminopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSPXMVUFBBBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048418 | |

| Record name | Aminopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an amine odor; [Merck Index]; [MSDSonline], Solid | |

| Record name | 3-Aminopropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

185 °C @ 760 mm Hg | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9584 @ 20 °C | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2 mm Hg @ 38-40 °C | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of the effect is unknown, but it is thought to be by some action on growth of certain mesodermal tissues. It is not due to one of its major metabolites, cyanoacetic acid, and both the free amino group and the cyano group seem essential for activity. It is not produced if the amino group is in the alpha position, or if in the gamma position in butyronitrile., IT HAS BEEN SUGGESTED THAT LATHYROGENIC AGENTS ACT BY BLOCKING CERTAIN CARBONYL GROUPS NORMALLY PRESENT IN COLLAGEN, & THUS INTERFERING WITH FORMATION OF CROSS LINKAGES. THEIR ACTION MAY BE RETARDED BY RESERPINE OR BY CALCIUM SALTS. /LATHYROGENIC AGENTS/ | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

151-18-8, 68130-65-4, 68130-66-5 | |

| Record name | 3-Aminopropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-aminopropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-amino-, N-C11-13-isoalkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-amino-, N-[3-(C12-18-alkyloxy)propyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-amino-, N-C11-13-isoalkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D5LJ4KH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3-aminopropionitrile (BAPN)?

A: 3-aminopropionitrile functions as a potent inhibitor of lysyl oxidase (LOX). [, , ] This enzyme plays a crucial role in the formation of collagen cross-links by oxidizing lysine and hydroxylysine residues, generating aldehydes essential for stable collagen structure. [] By inhibiting LOX, BAPN disrupts the proper assembly and cross-linking of collagen fibers. [, , , ]

Q2: What are the downstream effects of BAPN-mediated LOX inhibition?

A: BAPN's inhibition of LOX leads to an accumulation of soluble collagen and a decrease in the formation of insoluble collagen fibers. [, , ] This disruption in collagen cross-linking weakens connective tissues, leading to a variety of pathological conditions collectively known as lathyrism. [, , ]

Q3: What specific pathological conditions are associated with BAPN-induced lathyrism?

A: In experimental models, BAPN administration is known to cause skeletal deformities such as slipped epiphyses, tendon avulsion, kyphoscoliosis, and hernias. [] It can also lead to aortic aneurysms and dissections due to weakened aortic walls. [, , ]

Q4: Can BAPN impact processes beyond collagen synthesis?

A: Yes, studies indicate that BAPN can influence mast cell proliferation in bone marrow. [, ] Additionally, it has been suggested that BAPN may interfere with normal limb development in amphibians and head regeneration in hydra. [, ]

Q5: What is the molecular formula and weight of 3-aminopropionitrile?

A5: The molecular formula of 3-aminopropionitrile is C3H6N2. Its molecular weight is 70.09 g/mol.

Q6: Is there any spectroscopic data available for 3-aminopropionitrile?

A: Yes, the microwave spectrum of 3-aminopropionitrile has been studied, providing insights into its conformational equilibrium and intramolecular hydrogen bonding. [] Additionally, research has explored the electron-impact-induced fragmentations of 3-aminopropionitrile and its derivatives using mass spectrometry. []

Q7: Has 3-aminopropionitrile been explored in any material science applications?

A: Interestingly, 3-aminopropionitrile has been utilized in the synthesis of a porous organic polymer. [] This polymer, prepared through a condensation reaction with terephthalic aldehyde, exhibits a large pore size structure, high thermal stability, and chemical stability. It has potential applications in the in-situ preparation of ultra-small silver nanocrystalline composite catalysts. []

Q8: What is known about the stability of 3-aminopropionitrile under various conditions?

A: 3-aminopropionitrile has shown higher stability compared to 2-aminopropionitrile in aqueous media. [] While 2-aminopropionitrile readily forms various byproducts, 3-aminopropionitrile primarily degrades to 3-alanine amide and subsequently 3-alanine. []

Q9: Are there any computational chemistry studies related to 3-aminopropionitrile?

A: Ab initio SCF-MO calculations have been performed to investigate the molecular structure and conformational preference of 3-aminopropionitrile. [] These calculations revealed the existence of four conformers with nearly equal total energies. Further analysis of electronic populations and localized orbitals provided insights into intramolecular hydrogen bonding and other interactions. []

Q10: What are the known metabolic pathways of 3-aminopropionitrile in biological systems?

A: 3-Aminopropionitrile can be metabolized into cyanide anion, primarily in the microsomal fraction of the liver. [, ] This metabolic conversion is suggested to involve hydroxyl radicals and specific cytochrome P450 enzymes, particularly the LM3C form. [] Dimethyl sulfoxide and mannitol have been shown to inhibit this transformation, indicating the involvement of free radicals. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.